1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione
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Overview
Description
1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione is an organic compound that features a morpholine ring and a phenyl group attached to a hexane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione typically involves the reaction of morpholine with a suitable diketone precursor. One common method is the condensation reaction between morpholine and 1,5-diphenyl-1,5-hexanedione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl group and ketone functionalities contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 1-(Morpholin-4-yl)propane-1,2-dione
- 3-(Morpholin-4-yl)propane-2,3-dione
- 1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-yl arylcarbamates
Comparison: 1-(Morpholin-4-yl)-3-phenylhexane-1,5-dione is unique due to its specific structural features, including the hexane backbone and the presence of both a morpholine ring and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-morpholin-4-yl-3-phenylhexane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)11-15(14-5-3-2-4-6-14)12-16(19)17-7-9-20-10-8-17/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLAEVQIRGXPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(CC(=O)N1CCOCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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